N-(4-methoxyphenethyl)benzamide
Overview
Description
N-(4-methoxyphenethyl)benzamide: is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol It is a benzamide derivative, characterized by the presence of a benzamide group attached to a 4-methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Direct Condensation Method:
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Industrial Production Methods:
- Industrial production typically involves the reaction of benzoic acid derivatives with amines under high-temperature conditions. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the benzamide group can yield primary amines.
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Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(4-methoxyphenethyl)benzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)benzamide
- 4-methoxybenzenamide
- N-(4-methoxyphenyl)-4-methoxybenzenamide
Comparison:
- N-(4-methoxyphenethyl)benzamide is unique due to the presence of the 4-methoxyphenethyl moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-12-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWOXJDGFFKKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186445 | |
Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3278-19-1 | |
Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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